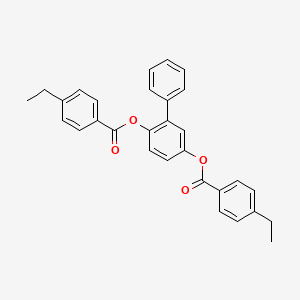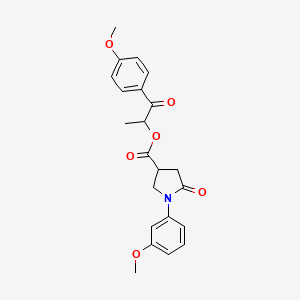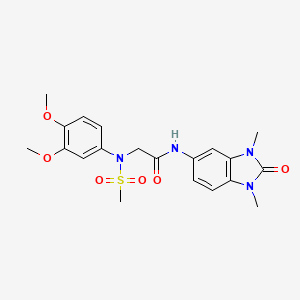
Biphenyl-2,5-diyl bis(4-ethylbenzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-ethylbenzoyloxy)-[1,1’-biphenyl]-3-yl 4-ethylbenzoate is a complex organic compound characterized by its biphenyl structure with ethylbenzoyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethylbenzoyloxy)-[1,1’-biphenyl]-3-yl 4-ethylbenzoate typically involves esterification reactions. One common method is the reaction of 4-ethylbenzoic acid with 6-hydroxy-[1,1’-biphenyl]-3-yl 4-ethylbenzoate in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-ethylbenzoyloxy)-[1,1’-biphenyl]-3-yl 4-ethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under the influence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
6-(4-ethylbenzoyloxy)-[1,1’-biphenyl]-3-yl 4-ethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-(4-ethylbenzoyloxy)-[1,1’-biphenyl]-3-yl 4-ethylbenzoate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active biphenyl derivatives, which can then interact with enzymes or receptors. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, potentially inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-ethoxybenzoate: Similar ester structure but lacks the biphenyl moiety.
4-ethylbenzoic acid: A simpler structure with only one aromatic ring.
Biphenyl-4-carboxylic acid: Contains the biphenyl structure but different functional groups.
Uniqueness
6-(4-ethylbenzoyloxy)-[1,1’-biphenyl]-3-yl 4-ethylbenzoate is unique due to its combination of biphenyl and ester functionalities, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C30H26O4 |
|---|---|
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
[4-(4-ethylbenzoyl)oxy-3-phenylphenyl] 4-ethylbenzoate |
InChI |
InChI=1S/C30H26O4/c1-3-21-10-14-24(15-11-21)29(31)33-26-18-19-28(27(20-26)23-8-6-5-7-9-23)34-30(32)25-16-12-22(4-2)13-17-25/h5-20H,3-4H2,1-2H3 |
InChI-Schlüssel |
GKHIVMHBSTWNDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)CC)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B12472908.png)
![N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12472909.png)


![N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B12472922.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B12472925.png)
![3,3-dimethyl-2-oxobutyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12472930.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-cyclopentylpropanamide](/img/structure/B12472932.png)
![(2E)-3-(2-{[(4-Ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid](/img/structure/B12472935.png)

![Ethyl 2-[N-(5-chloro-2-methoxyphenyl)methanesulfonamido]propanoate](/img/structure/B12472957.png)
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide](/img/structure/B12472968.png)

![Propan-2-yl 2-{[(2,6-dichlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12472986.png)
